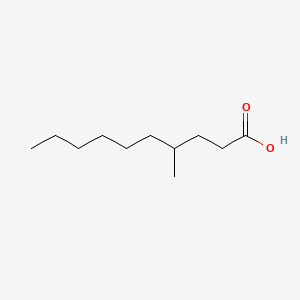
Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride is a quaternary ammonium compound with the molecular formula C12H19Cl2NO. It is known for its cationic properties and is used in various industrial and scientific applications. This compound is recognized for its ability to interact with negatively charged molecules, making it valuable in fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride typically involves the reaction of benzyl chloride with 3-chloro-2-hydroxypropylamine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chloride ion is replaced by the benzyl group. The reaction conditions often include a solvent such as ethanol and a temperature range of 40-45°C .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction mixture is continuously fed into the reactor, and the product is collected at the outlet. This process is efficient and reduces the risk of side reactions .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include substituted ammonium compounds, alcohols, and oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to enhance their stability and functionality.
Medicine: It is used in the formulation of antiseptics and disinfectants due to its antimicrobial properties.
Industry: The compound is utilized in the production of cationic surfactants, which are used in detergents, fabric softeners, and hair conditioners
Mecanismo De Acción
The mechanism of action of Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride involves its interaction with negatively charged molecules. The cationic nature of the compound allows it to bind to anionic sites on the target molecules, disrupting their normal function. This interaction can lead to the denaturation of proteins, disruption of cell membranes, and inhibition of enzymatic activity .
Comparación Con Compuestos Similares
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: This compound is similar in structure but has a trimethylammonium group instead of a benzyl group.
(2-Hydroxypropyl)dimethylammonium chloride: This compound lacks the chloro group and has a simpler structure
Uniqueness: Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride is unique due to its benzyl group, which enhances its lipophilicity and allows for better interaction with hydrophobic molecules. This property makes it more effective in applications requiring strong interactions with lipid membranes or hydrophobic surfaces .
Propiedades
Número CAS |
67304-25-0 |
|---|---|
Fórmula molecular |
C12H19ClNO.Cl C12H19Cl2NO |
Peso molecular |
264.19 g/mol |
Nombre IUPAC |
benzyl-(3-chloro-2-hydroxypropyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C12H19ClNO.ClH/c1-14(2,10-12(15)8-13)9-11-6-4-3-5-7-11;/h3-7,12,15H,8-10H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
AAZVLNHLLNLZEE-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(CC1=CC=CC=C1)CC(CCl)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



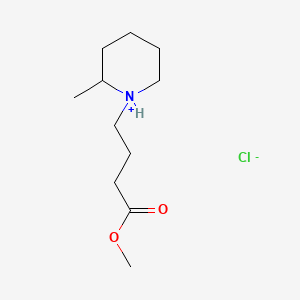
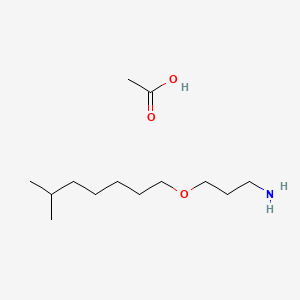
![2-Methyl-2-[(2-methylpropan-2-yl)oxy]propane;3-phenylmethoxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13784410.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiane)]](/img/structure/B13784411.png)

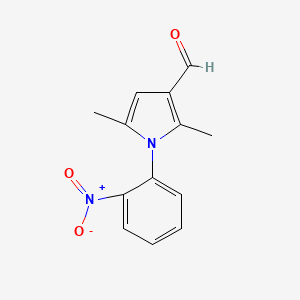
![(4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13784426.png)

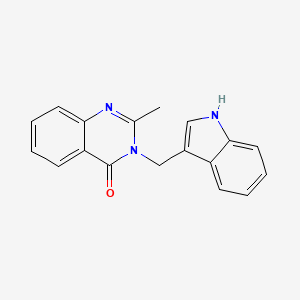
![3-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid](/img/structure/B13784448.png)
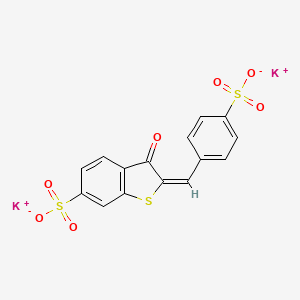
![dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride](/img/structure/B13784463.png)
